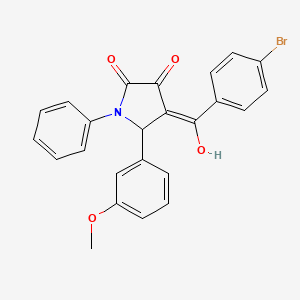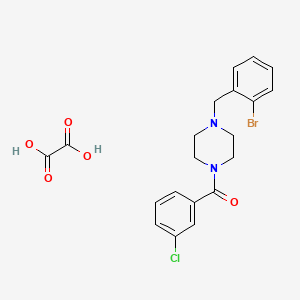
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine
Vue d'ensemble
Description
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine, also known as BFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFM belongs to the class of morpholine derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mécanisme D'action
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine is believed to exert its therapeutic effects through the modulation of enzyme and receptor activity. By inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine increases the levels of acetylcholine in the brain, which is involved in various cognitive processes such as learning and memory. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine also modulates the activity of the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has also been found to have anti-cancer effects by inducing apoptosis, which is programmed cell death, in cancer cells. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine also has a short half-life in the body, which can limit its effectiveness in certain therapeutic applications.
Orientations Futures
There are several future directions for research on 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine. One area of research is the development of 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine's potential therapeutic effects in various disease models such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the exact mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine and its potential interactions with other drugs. Overall, 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has shown promising potential as a therapeutic compound, and further research is needed to fully understand its therapeutic properties.
Applications De Recherche Scientifique
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has also been found to modulate the activity of certain receptors such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-24-17-7-4-5-15(11-17)12-18-14-22(9-10-25-18)21(23)20-13-16-6-2-3-8-19(16)26-20/h2-8,11,13,18H,9-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYGSRZJWVRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(1,3-benzodioxol-5-yl)-3-benzoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907531.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907539.png)
![4-[3-hydroxy-4-(4-methylbenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3907554.png)
![6-[3-(4-chlorobenzoyl)-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907558.png)
![6-[2-[4-(dimethylamino)phenyl]-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907559.png)


![6-[3-(4-chlorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907587.png)
![1-(1-naphthylmethyl)-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B3907590.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-thienyl)acrylonitrile](/img/structure/B3907591.png)
![1-(4-biphenylyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3907603.png)
![4-phenyl-1-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B3907616.png)
![4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907618.png)
